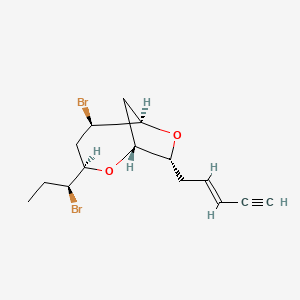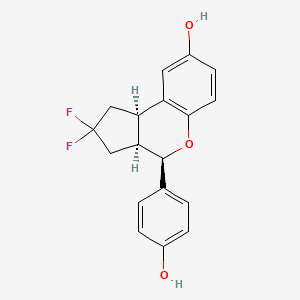
Estrogen receptor modulator 6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Estrogen receptor modulator 6 is a complex organic compound characterized by its unique structure, which includes a difluorinated cyclopentachromen backbone with a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Estrogen receptor modulator 6 typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitably substituted phenol with a difluorinated cyclopentane derivative under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the cyclization process is also common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Estrogen receptor modulator 6 undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the cyclopentachromen ring.
Substitution: Halogenation and other substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the cyclopentachromen ring can produce various reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, Estrogen receptor modulator 6 is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of interest for the development of new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. Studies focus on its ability to modulate biological pathways and its efficacy in treating various diseases.
Industry
In industry, this compound is explored for its potential use in the development of new materials with unique properties. Its difluorinated structure may impart desirable characteristics such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of Estrogen receptor modulator 6 involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the difluorinated cyclopentachromen ring can interact with hydrophobic regions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluorinated cyclopentachromen derivatives and hydroxyphenyl-substituted molecules. Examples include:
- (3aS,4R,9bR)-2,2-difluoro-4-(4-methoxyphenyl)-1,2,3,3a,4,9b-hexahydrocyclopenta[c]chromen-8-ol
- (3aS,4R,9bR)-2,2-difluoro-4-(4-aminophenyl)-1,2,3,3a,4,9b-hexahydrocyclopenta[c]chromen-8-ol
Uniqueness
The uniqueness of Estrogen receptor modulator 6 lies in its specific stereochemistry and the presence of both difluorinated and hydroxyphenyl groups
Properties
Molecular Formula |
C18H16F2O3 |
|---|---|
Molecular Weight |
318.3 g/mol |
IUPAC Name |
(3aS,4R,9bR)-2,2-difluoro-4-(4-hydroxyphenyl)-3,3a,4,9b-tetrahydro-1H-cyclopenta[c]chromen-8-ol |
InChI |
InChI=1S/C18H16F2O3/c19-18(20)8-14-13-7-12(22)5-6-16(13)23-17(15(14)9-18)10-1-3-11(21)4-2-10/h1-7,14-15,17,21-22H,8-9H2/t14-,15-,17-/m0/s1 |
InChI Key |
QJSMFUTULGSHNQ-ZOBUZTSGSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H](CC1(F)F)C3=C(C=CC(=C3)O)O[C@H]2C4=CC=C(C=C4)O |
Canonical SMILES |
C1C2C(CC1(F)F)C3=C(C=CC(=C3)O)OC2C4=CC=C(C=C4)O |
Synonyms |
(3aS,4R,9bR)-2,2-difluoro-4-(4-hydroxyphenyl)-3,3a,4,9b-tetrahydro-1H-cyclopenta(c)chromen-8-ol LY3201 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


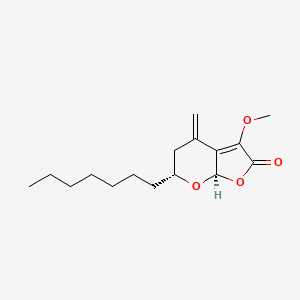
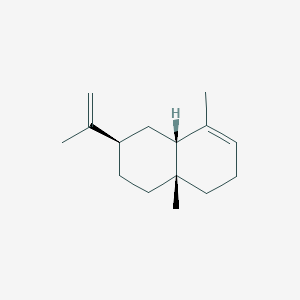
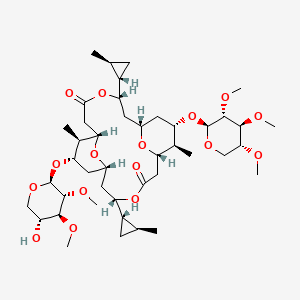
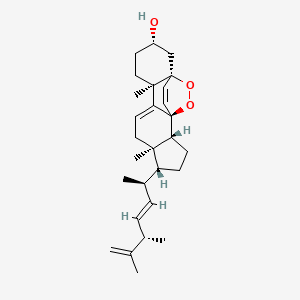
![propan-2-yl (2R,4S,5R)-5-[(1R,2S)-1-acetamido-2-methoxy-2-methylpentyl]-4-[(Z)-prop-1-enyl]pyrrolidine-2-carboxylate](/img/structure/B1244909.png)
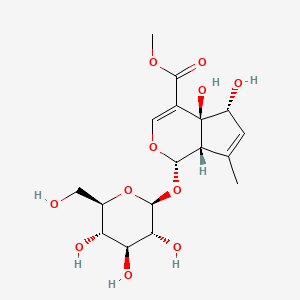



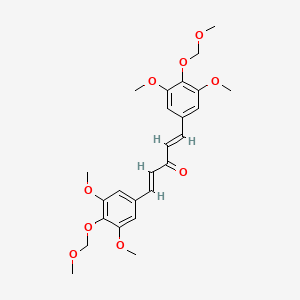

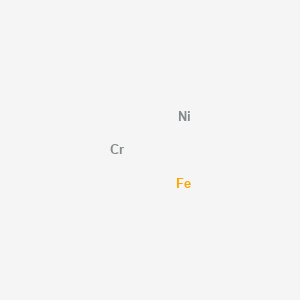
![methyl 3-[(1R)-1-(3,4-difluorophenyl)propyl]-5-(1,2-oxazol-5-yl)-2-sulfanylidene-1H-imidazole-4-carboxylate](/img/structure/B1244925.png)
